Cdk1 inhibitor
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Overview
Description
Cyclin-dependent kinase 1 inhibitor is a chemical compound that inhibits the activity of cyclin-dependent kinase 1. Cyclin-dependent kinase 1 is a crucial enzyme involved in the regulation of the cell cycle, particularly in the transition from the G2 phase to the M phase. Cyclin-dependent kinase 1 inhibitors are being extensively studied for their potential in cancer therapy, as they can halt the proliferation of cancer cells by disrupting the cell cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclin-dependent kinase 1 inhibitors can be synthesized through various chemical routes. One common method involves the use of flavone scaffolds. For example, a series of flavone derivatives were synthesized, among which compound 2a showed significant cyclin-dependent kinase 1 inhibitory activity. The synthesis involves multiple steps, including the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues of cyclin-dependent kinase 1 .
Industrial Production Methods
Industrial production of cyclin-dependent kinase 1 inhibitors typically involves large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The production process may include steps such as crystallization, purification, and quality control to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase 1 inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of cyclin-dependent kinase 1 inhibitors include flavopiridol, which forms hydrogen bonds and hydrophobic interactions with cyclin-dependent kinase 1. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired chemical transformations .
Major Products
The major products formed from these reactions are typically the cyclin-dependent kinase 1 inhibitors themselves, which are then further purified and characterized for their biological activity.
Scientific Research Applications
Cyclin-dependent kinase 1 inhibitors have a wide range of scientific research applications:
Chemistry: They are used to study the mechanisms of cell cycle regulation and the role of cyclin-dependent kinases in cellular processes.
Biology: They help in understanding the molecular pathways involved in cell division and proliferation.
Mechanism of Action
Cyclin-dependent kinase 1 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 1, thereby preventing its interaction with cyclin proteins. This inhibition disrupts the phosphorylation of target substrates, leading to cell cycle arrest at the G2/M transition. The molecular targets and pathways involved include the cyclin-dependent kinase 1-cyclin complex and various downstream signaling pathways that regulate cell division .
Comparison with Similar Compounds
Similar Compounds
- Flavopiridol
- Olomoucine
- Roscovitine
Uniqueness
Cyclin-dependent kinase 1 inhibitors are unique in their ability to specifically target cyclin-dependent kinase 1, which is essential for cell cycle progression. Unlike other cyclin-dependent kinase inhibitors that may target multiple kinases, cyclin-dependent kinase 1 inhibitors offer a more targeted approach, potentially reducing off-target effects and improving therapeutic efficacy .
Properties
Molecular Formula |
C17H11ClN2O |
---|---|
Molecular Weight |
294.7 g/mol |
IUPAC Name |
(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+ |
InChI Key |
QJKBRWSJWQVKLY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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